molecular formula C10H8F4O2 B8201130 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde

5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B8201130
M. Wt: 236.16 g/mol
InChI Key: UXFHNSHMSGSLLQ-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde: is an organic compound characterized by the presence of fluorine atoms and a benzaldehyde moiety. This compound is notable for its trifluoroethoxy group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoroethanol derivative reacts with a fluorinated benzaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is explored for its potential as a precursor in the synthesis of bioactive molecules. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its fluorinated nature makes it valuable in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The trifluoroethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets .

Comparison with Similar Compounds

  • 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid
  • 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)phenylmethanamine
  • Methyl 5-fluoro-6-(2,2,2-trifluoroethoxy)-3-pyridinecarboxylate

Comparison: Compared to these similar compounds, 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to its aldehyde functional group, which allows for a broader range of chemical reactions and applications. The presence of the trifluoroethoxy group in all these compounds imparts similar electronic and steric properties, but the specific functional groups (e.g., aldehyde, boronic acid, amine) dictate their reactivity and use in different contexts .

Properties

IUPAC Name

5-fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-6-2-8(11)3-7(4-15)9(6)16-5-10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFHNSHMSGSLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(F)(F)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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